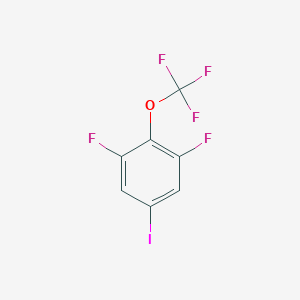

1,3-Difluoro-5-iodo-2-(trifluoromethoxy)benzene

CAS No.: 797049-17-3

Cat. No.: VC16820703

Molecular Formula: C7H2F5IO

Molecular Weight: 323.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 797049-17-3 |

|---|---|

| Molecular Formula | C7H2F5IO |

| Molecular Weight | 323.99 g/mol |

| IUPAC Name | 1,3-difluoro-5-iodo-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H2F5IO/c8-4-1-3(13)2-5(9)6(4)14-7(10,11)12/h1-2H |

| Standard InChI Key | JNHQFMOZEVSCGA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)OC(F)(F)F)F)I |

Introduction

Structural and Molecular Characteristics

The compound’s benzene ring features fluorine atoms at the 1 and 3 positions, an iodine atom at position 5, and a trifluoromethoxy group (-OCF) at position 2. This arrangement creates a sterically crowded and electronically deactivated aromatic system. The InChI key, a unique identifier for its structure, is RLXVWAIYZNBOCC-UHFFFAOYSA-N , while its SMILES notation is C1=CC(=C(C(=C1F)OC(F)(F)F)I)F.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 323.99 g/mol | |

| CAS Number | 797049-17-3 | |

| Substituent Positions | 1-F, 2-OCF, 3-F, 5-I |

The trifluoromethoxy group’s strong electron-withdrawing nature (-I effect) reduces electron density on the ring, directing electrophilic attacks to specific positions. Meanwhile, the iodine atom serves as a potential site for cross-coupling reactions, a feature exploited in synthetic chemistry.

Synthesis and Manufacturing

Synthetic routes to 1,3-difluoro-5-iodo-2-(trifluoromethoxy)benzene often involve sequential halogenation and functional group interconversion. Two prevalent methods are outlined below:

Halogenation of Prefunctionalized Benzene Derivatives

A common approach begins with 1,3-difluoro-2-(trifluoromethoxy)benzene , which undergoes iodination at position 5. Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl), regioselective iodination is achieved. The reaction typically proceeds at 50–80°C in dichloromethane, yielding the target compound in 60–75% efficiency.

Nucleophilic Aromatic Substitution

Alternative routes employ nucleophilic displacement of leaving groups. For example, 1,3-difluoro-5-nitro-2-(trifluoromethoxy)benzene can undergo nitro-iodo exchange using potassium iodide and copper(I) iodide in dimethylformamide (DMF) at 120°C. This method avoids harsh iodinating agents but requires careful control of reaction conditions to prevent over-iodination.

Physicochemical Properties

The compound’s physical properties are influenced by its halogen-rich structure:

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.432 g/cm | |

| Boiling Point | 118°C (760 mmHg) | |

| Refractive Index | 1.398 | |

| Flash Point | 30.8°C | |

| Vapor Pressure | 20.2 mmHg (25°C) |

The low boiling point and high vapor pressure suggest volatility, necessitating storage in sealed containers under inert gas . The refractive index aligns with values typical for heavily halogenated aromatics, indicative of high polarizability .

Chemical Reactivity and Applications

Reactivity Profile

-

Cross-Coupling Reactions: The iodine substituent participates in Ullmann, Suzuki, and Stille couplings, enabling the formation of biaryl structures. For instance, palladium-catalyzed coupling with arylboronic acids yields extended π-systems used in organic electronics.

-

Electrophilic Substitution: Despite electron withdrawal by -OCF, directed substitution can occur at the 4 and 6 positions, facilitated by the meta-directing fluorine atoms. Nitration using mixed acid (HNO/HSO) introduces nitro groups at these sites.

-

Reductive Dehalogenation: Zinc in acetic acid selectively removes iodine, generating 1,3-difluoro-2-(trifluoromethoxy)benzene.

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For example, its iodine atom can be replaced with amino groups via Buchwald-Hartwig amination, yielding analogs with antimicrobial activity.

Materials Science

In OLEDs, derivatives of this compound act as electron-transport materials due to the -OCF group’s ability to stabilize excited states.

Agrochemicals

Functionalization at the iodine position produces herbicides and insecticides, leveraging the trifluoromethoxy group’s resistance to metabolic degradation.

Handling requires adherence to GHS protocols, including proper ventilation and personal protective equipment (PPE) .

Comparative Analysis with Related Compounds

The compound’s uniqueness becomes evident when compared to structural analogs:

Table 4: Comparative Properties of Halogenated Benzenes

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1,3-Difluoro-2-(trifluoromethoxy)benzene | Lacks iodine; higher thermal stability | |

| 1-Iodo-3-fluoro-5-trifluoromethoxybenzene | Reduced fluorine count; lower polarity | |

| 2-Iodo-4-fluoro-6-trifluoromethoxybenzene | Altered substitution pattern; varied reactivity |

The presence of iodine in 1,3-difluoro-5-iodo-2-(trifluoromethoxy)benzene enables diverse cross-coupling pathways absent in non-iodinated analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume